Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 2091796-40-4
VCID: VC11674863
InChI: InChI=1S/C9H7BrF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3
SMILES: COC1=C(C=C(C(=C1F)F)C(=O)OC)Br
Molecular Formula: C9H7BrF2O3
Molecular Weight: 281.05 g/mol

Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate

CAS No.: 2091796-40-4

Cat. No.: VC11674863

Molecular Formula: C9H7BrF2O3

Molecular Weight: 281.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate - 2091796-40-4

Specification

CAS No. 2091796-40-4
Molecular Formula C9H7BrF2O3
Molecular Weight 281.05 g/mol
IUPAC Name methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
Standard InChI InChI=1S/C9H7BrF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3
Standard InChI Key INSGYEXZOJENAH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1F)F)C(=O)OC)Br
Canonical SMILES COC1=C(C=C(C(=C1F)F)C(=O)OC)Br

Introduction

Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . It is classified as a benzoate ester, featuring a methoxy group and halogen substituents (bromine and fluorine) on the aromatic ring. This unique combination of functional groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.

Synthesis

The synthesis of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methoxybenzoic acid with methanol. This reaction is usually catalyzed by sulfuric acid and conducted under reflux conditions to ensure complete conversion to the ester. Industrial methods may adapt this process for larger-scale production, optimizing yield and purity through various purification techniques such as recrystallization or distillation.

Applications and Research Findings

Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate exhibits potential biological activities, including effectiveness against various microbial strains and possible anticancer properties. Preliminary studies suggest that the presence of halogen atoms may enhance its binding affinity to biological targets, making it a valuable candidate for further investigation in drug development.

Comparison with Similar Compounds

Compound NameKey Differences
Methyl 5-bromo-2-hydroxy-4-methoxybenzoateContains a hydroxyl group instead of fluorine atoms, affecting reactivity.
Methyl 3-bromo-4-methoxybenzoateDifferent bromine substitution pattern; alters chemical properties significantly.
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoateSimilar structure but with an ethyl group; may exhibit different solubility.
Methyl 5-bromo-2,4-difluorobenzoateDifferent fluorine substitution pattern; impacts biological activity.

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